molecular formula C13H17BrN2O2 B4856985 N~1~-(4-bromophenyl)-N~2~-(tetrahydro-2-furanylmethyl)glycinamide

N~1~-(4-bromophenyl)-N~2~-(tetrahydro-2-furanylmethyl)glycinamide

Cat. No. B4856985
M. Wt: 313.19 g/mol
InChI Key: ZGITYRGWNAXOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-bromophenyl)-N~2~-(tetrahydro-2-furanylmethyl)glycinamide, commonly known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, which is a crucial step in the process of cancer cell metabolism. BPTES has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

BPTES works by inhibiting the activity of glutaminase, which is an enzyme that is upregulated in many types of cancer cells. Glutaminase is responsible for converting glutamine to glutamate, which is a crucial step in the process of cancer cell metabolism. By inhibiting glutaminase, BPTES disrupts the metabolic process of cancer cells, leading to decreased cell proliferation and increased cell death.
Biochemical and physiological effects:
BPTES has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of glutaminase, BPTES has been shown to decrease the levels of glutamate and other amino acids in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. BPTES has also been shown to induce autophagy in cancer cells, which is a process by which cells recycle damaged or unnecessary components.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTES is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a promising candidate for drug development and testing. However, one of the limitations of BPTES is that it can be toxic to normal cells at high concentrations, which may limit its clinical application.

Future Directions

There are several future directions for research on BPTES. One area of research is the development of new and more potent inhibitors of glutaminase that can be used in combination with BPTES. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES and other glutaminase inhibitors. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of BPTES as a cancer therapy.

Scientific Research Applications

BPTES has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. BPTES has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(4-bromophenyl)-2-(oxolan-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c14-10-3-5-11(6-4-10)16-13(17)9-15-8-12-2-1-7-18-12/h3-6,12,15H,1-2,7-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGITYRGWNAXOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-bromophenyl)-N~2~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(4-bromophenyl)-N~2~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~-(4-bromophenyl)-N~2~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(4-bromophenyl)-N~2~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 5
N~1~-(4-bromophenyl)-N~2~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 6
N~1~-(4-bromophenyl)-N~2~-(tetrahydro-2-furanylmethyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.